7-(Trifluoromethyl)quinoline-3-carboxamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H7F3N2O |
|---|---|
Molecular Weight |
240.18 g/mol |
IUPAC Name |
7-(trifluoromethyl)quinoline-3-carboxamide |
InChI |
InChI=1S/C11H7F3N2O/c12-11(13,14)8-2-1-6-3-7(10(15)17)5-16-9(6)4-8/h1-5H,(H2,15,17) |
InChI Key |
YKHCONKRRQXNEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=NC=C(C=C21)C(=O)N)C(F)(F)F |
Origin of Product |
United States |
Contextual Significance of the Quinoline Core in Contemporary Chemical and Biological Research
The quinoline (B57606) scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in medicinal chemistry and drug design. ontosight.airesearchgate.netutmb.edu Its versatile structure allows for functionalization at various positions, enabling the synthesis of a diverse library of derivatives with a wide spectrum of pharmacological activities. utmb.edu The quinoline nucleus is a privileged scaffold found in numerous natural products, most notably the anti-malarial alkaloid quinine (B1679958). rsc.orgnih.gov
This structural motif is a constituent of many commercially available drugs, demonstrating its clinical significance. utmb.edu Quinoline derivatives have been extensively studied and have shown a remarkable range of biological activities, including:
Anticancer: Acting as inhibitors of various kinases and cellular pathways involved in tumor growth. researchgate.netnih.govrsc.org
Antimicrobial: Exhibiting efficacy against a variety of bacterial and fungal pathogens. rsc.orgnih.govutm.my
Antiviral: Showing potential in combating viral infections. nih.gov
Anti-inflammatory: Modulating inflammatory pathways. ontosight.ai
Antimalarial: Forming the basis for several generations of antimalarial drugs. rsc.org
Antitubercular: Demonstrating activity against Mycobacterium tuberculosis. researchgate.net
The ability of the quinoline ring system to interact with various biological targets, such as enzymes and receptors, underpins its broad therapeutic potential and sustained interest within the research community. nih.gov
The Role of Trifluoromethyl Substitution in Modulating Physico Chemical and Biological Properties of Quinoline Derivatives
The introduction of a trifluoromethyl (-CF3) group into an organic molecule can dramatically alter its properties, a strategy widely employed in medicinal chemistry to enhance the therapeutic potential of a compound. nih.gov The trifluoromethyl group is a strong electron-withdrawing substituent with high lipophilicity. nih.gov These characteristics can lead to several advantageous modifications in a drug candidate:
Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation. This can increase the half-life of a drug in the body.
Enhanced Lipophilicity: The -CF3 group increases the molecule's ability to pass through biological membranes, which can improve its absorption and distribution.
Improved Binding Affinity: The electronic effects of the trifluoromethyl group can influence the way a molecule binds to its biological target, potentially leading to increased potency. nih.gov
Modulation of Acidity/Basicity: The electron-withdrawing nature of the -CF3 group can alter the pKa of nearby functional groups, which can affect a compound's solubility and interaction with biological targets.
Specifically in the context of quinoline (B57606) derivatives, trifluoromethylation has been shown to be a valuable tool for fine-tuning their biological activity. For instance, studies on various quinoline-based compounds have demonstrated that the presence of a trifluoromethyl group can significantly impact their anticancer and antimicrobial properties.
Overview of 7 Trifluoromethyl Quinoline 3 Carboxamide and Its Analogues As Investigational Scaffolds
Foundational Quinoline Ring Synthesis Approaches
The construction of the quinoline nucleus is a cornerstone of heterocyclic chemistry, with several named reactions providing access to this bicyclic system. For derivatives bearing a trifluoromethyl group, classical methods are often adapted, and newer techniques are employed to achieve the desired substitution pattern.
Adaptations of the Friedländer Synthesis
The Friedländer synthesis is a fundamental and versatile method for constructing quinoline rings. nih.gov It involves the condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group adjacent to a carbonyl. organic-chemistry.org The reaction can be catalyzed by acids or bases and is valued for its operational simplicity and the availability of starting materials. jk-sci.com
In the context of 7-(trifluoromethyl)quinoline derivatives, an adaptation of the Friedländer synthesis would typically involve the reaction of 2-amino-4-(trifluoromethyl)benzaldehyde (B12870) with a compound like ethyl acetoacetate. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the starting amine. The general mechanism proceeds through an initial aldol (B89426) condensation or Schiff base formation, followed by intramolecular cyclization and dehydration to form the final quinoline ring. wikipedia.org Innovations in the Friedländer synthesis, such as the use of solid acid catalysts like Amberlyst-15 or microwave irradiation, have been developed to improve yields and create more environmentally friendly conditions. nih.gov
Application of the Gould-Jacobs Procedure
The Gould-Jacobs reaction provides an alternative and effective route to 4-hydroxyquinoline (B1666331) derivatives, which can be further functionalized. wikipedia.org This multi-step sequence begins with the condensation of an aniline (B41778) derivative with diethyl ethoxymethylenemalonate (EMME). iipseries.org To synthesize a 7-substituted quinoline, the corresponding substituted aniline is used. For instance, 3-(trifluoromethyl)aniline (B124266) would be the key starting material for introducing the CF3 group at the 7-position.
The process involves an initial Michael-type addition of the aniline to EMME, followed by the elimination of ethanol (B145695) to form an anilidomethylenemalonate intermediate. wikipedia.orgablelab.eu This intermediate then undergoes a thermal cyclization at high temperatures to yield the ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate. ablelab.eu Subsequent hydrolysis (saponification) of the ester group to a carboxylic acid, followed by decarboxylation, can yield the 4-hydroxyquinoline. wikipedia.org However, for the target compound, the 3-carboxylate intermediate is the direct precursor needed for amide formation.
| Step | Reaction | Key Reagents/Conditions | Intermediate/Product |
| 1 | Condensation | 3-(Trifluoromethyl)aniline, Diethyl ethoxymethylenemalonate | Diethyl 2-(((3-(trifluoromethyl)phenyl)amino)methylene)malonate |
| 2 | Cyclization | High Temperature (e.g., Dowtherm A) | Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate |
Rhodium-Catalyzed C-H Activation and Carbonylation Strategies
Modern synthetic methods, particularly those involving transition metal catalysis, offer powerful tools for quinoline synthesis. Rhodium-catalyzed C-H activation has emerged as a significant strategy for the functionalization of arenes and heteroarenes. researchgate.net These catalysts can direct the formation of C-C and C-N bonds with high regioselectivity. nih.gov
For quinoline synthesis, rhodium catalysts can promote the annulation of anilines with alkynes or other coupling partners. researchgate.net For example, a rhodium(III) catalyst can be used for the C-H activation of an aniline derivative, which then reacts with an alkyne to build the second ring. rsc.org The regioselectivity of these reactions is often controlled by directing groups on the aniline or by the inherent electronic properties of the substrates. nih.govmdpi.com While direct application to this compound is specific, the methodology allows for the construction of highly substituted quinoline carboxylates, which are direct precursors. researchgate.net These advanced methods often provide access to structures that are difficult to obtain through classical routes.
Specific Synthetic Routes to this compound and Derivatives
Once the quinoline-3-carboxylate core is established, the final steps involve the formation of the carboxamide linkage and ensuring the correct placement of all substituents.
Condensation Reactions for Carboxamide Linkage Formation
The formation of an amide bond is one of the most common transformations in medicinal chemistry. nih.gov The synthesis of this compound from its corresponding carboxylic acid (or ester) is typically achieved through a condensation reaction with ammonia (B1221849) or an ammonia equivalent. The carboxylic acid must first be "activated" to facilitate the nucleophilic attack by the amine. growingscience.com
A variety of coupling reagents are available for this purpose. nih.gov Common and effective reagents include carbodiimides like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) or peptide coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). growingscience.comstackexchange.com These reactions are often performed in the presence of an activating agent like HOBt (Hydroxybenzotriazole) and a non-nucleophilic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA). nih.govstackexchange.com
A typical procedure involves dissolving the 7-(trifluoromethyl)quinoline-3-carboxylic acid in a suitable solvent (e.g., DMF), adding the coupling agent and base, followed by the introduction of the amine source. researchgate.netnih.gov
Common Amide Coupling Reagents
| Reagent | Description |
|---|---|
| EDC | A water-soluble carbodiimide (B86325) that activates carboxylic acids. stackexchange.com |
| HATU | A highly efficient uronium-based coupling agent, often used for difficult couplings. growingscience.com |
| BOP | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate, another effective peptide coupling reagent. stackexchange.com |
| SOCl₂ | Thionyl chloride can be used to convert the carboxylic acid to a more reactive acyl chloride intermediate first. growingscience.com |
Regioselective Functionalization and Substituent Introduction
The regiochemical outcome of the synthesis is critical for producing the correct isomer. The introduction of the trifluoromethyl group at the 7-position is typically determined by the choice of the starting aniline in methods like the Gould-Jacobs or Friedländer synthesis (i.e., using 3-trifluoromethylaniline or 2-amino-4-trifluoromethylbenzaldehyde, respectively). nih.govwikipedia.org
The trifluoromethyl group itself is a strongly electron-withdrawing group, which can influence subsequent reactions. nih.gov For instance, in electrophilic aromatic substitution reactions, it acts as a deactivating, meta-directing group on the benzene (B151609) portion of the quinoline ring. However, most strategies build the desired substitution pattern into the precursors rather than attempting late-stage functionalization of the quinoline core, which can suffer from poor regioselectivity. nih.gov
In some modern syntheses, the trifluoromethyl group can direct the cyclization process. For example, the reaction of m-phenylenediamine (B132917) with an unsymmetrical 1,3-diketone containing a trifluoromethyl group proceeds with high selectivity, as the initial nucleophilic attack occurs at the ketone carbon adjacent to the electron-withdrawing CF3 group. nih.gov This demonstrates how the strategic placement of substituents on precursors is key to controlling the final structure of the quinoline derivative.
Preparation of Hydrazide and Other Amide Analogues
The synthesis of hydrazide and other amide analogues of quinoline-3-carboxamides (B1200007) involves multi-step procedures starting from the corresponding quinoline-3-carboxylic acid or its ester derivative.
The formation of hydrazide analogues typically begins with the esterification of the quinoline-3-carboxylic acid. For instance, a substituted carboxylic acid can be refluxed with methanol (B129727) in the presence of an acid catalyst like sulfuric acid to produce the corresponding methyl ester. nih.gov This ester is then treated with hydrazine (B178648) monohydrate, often in a solvent like methanol under reflux, to yield the desired carbohydrazide. nih.govnih.gov This carbohydrazinyl intermediate serves as a versatile building block for further derivatization. nih.gov
For the preparation of other amide analogues, a common and efficient method is the direct coupling of the quinoline-3-carboxylic acid with a variety of amines. nih.govresearchgate.net This amidation reaction is typically facilitated by coupling agents. A general procedure involves dissolving the carboxylic acid in a dry aprotic solvent, such as dimethylformamide (DMF), followed by the addition of activating agents like 1-hydroxybenzotrizole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl). nih.gov After a period of stirring to form the active ester intermediate, the desired amine and a non-nucleophilic base, such as N,N-diisopropylethylamine (DIEA), are added to the mixture to furnish the final amide product. nih.gov An alternative approach involves converting the carboxylic acid to the more reactive quinoline-carbonyl chloride by refluxing with thionyl chloride, which can then be reacted with an amine in the presence of a base like potassium carbonate or triethylamine (TEA). nih.gov
Optimization of Reaction Conditions and Yields in this compound Synthesis
The synthesis of the quinoline core itself, often achieved through methods like the Friedländer or Combes synthesis, is subject to extensive optimization. Key factors that are systematically varied include the choice of catalyst, solvent, temperature, and reaction time. researchgate.net For instance, the Friedländer synthesis, which involves the condensation and cyclodehydration of a 2-aminoaryl ketone with a compound containing an α-methylene ketone, can be catalyzed by both acids and bases. researchgate.net Studies have examined various catalysts, including inexpensive options like DABCO and efficient ones like Eaton's reagent, to improve reaction outcomes. researchgate.net The reaction temperature is also critical; for example, in certain annulation reactions to form quinolines, lowering the temperature from 60 °C to 30 °C can significantly decrease the yield, while increasing it to 80 °C may lead to the decomposition of reagents. acs.org The choice of solvent also plays a crucial role, with studies showing that dioxane can provide superior yields compared to other solvents like toluene, acetonitrile (B52724), or DMF in specific quinoline syntheses. acs.org
For the final amidation step, optimization focuses on the coupling reagents, base, and solvent. The use of coupling agents like EDC·HCl in combination with HOBt is a well-established method for achieving high yields in amide bond formation. nih.gov In cases where the carboxylic acid is first converted to an acyl chloride using thionyl chloride, the reaction conditions, such as temperature (refluxing at 100–110 °C) and time (4–6 hours), are controlled to ensure complete conversion before the addition of the amine. nih.gov The subsequent reaction with the amine is often performed at a reduced temperature (e.g., in an ice bath) to control the reaction's exothermicity and minimize side products. nih.gov Cyclodehydration steps, which are sometimes necessary, can be optimized by selecting the appropriate reagent, such as phosphorus oxychloride, and solvent, like acetonitrile or toluene, while maintaining an optimal temperature range of 80-110 °C. google.com
A summary of optimized conditions for related quinoline syntheses is presented below.
| Step | Parameter | Condition | Outcome | Reference |
| Quinoline Synthesis | Catalyst | Eaton's Reagent | Acts as a powerful desiccant and condensing agent. | researchgate.net |
| Quinoline Synthesis | Solvent | Dioxane | Provided the highest yield (86%) in a model reaction. | acs.org |
| Quinoline Synthesis | Temperature | 60 °C | Optimal temperature for a specific annulation reaction. | acs.org |
| Amidation | Coupling Agents | EDC·HCl, HOBt | Standard for efficient amide bond formation. | nih.gov |
| Cyclodehydration | Reagent | Phosphorus Oxychloride | Effective in acetonitrile at 80-110 °C. | google.com |
Spectroscopic Analysis for Structural Elucidation
Spectroscopy is fundamental to molecular characterization, probing the interaction of electromagnetic radiation with the molecule to reveal structural details.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound and its derivatives, ¹H, ¹³C, and various 2D NMR experiments provide unambiguous evidence of the molecular structure.
In the ¹H NMR spectrum, distinct signals are expected for the protons on the quinoline ring and the amide group. The aromatic protons typically appear in the downfield region (δ 7.5-9.5 ppm), with their specific chemical shifts and coupling patterns being influenced by the positions of the trifluoromethyl and carboxamide groups. wiley-vch.deresearchgate.net The protons of the amide group (-CONH₂) are also observable and can be confirmed by D₂O exchange. researchgate.net
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. Key signals include those for the quinoline ring carbons, the carbonyl carbon of the amide (typically δ 160-170 ppm), and the carbon of the trifluoromethyl group. researchgate.netnih.gov The CF₃ carbon characteristically appears as a quartet due to coupling with the three fluorine atoms (¹JCF). beilstein-journals.orgrsc.org
¹⁹F NMR is also highly informative for fluorinated compounds, typically showing a singlet for the -CF₃ group in the absence of other fluorine atoms. wiley-vch.dersc.org
2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity. COSY experiments reveal proton-proton coupling networks, helping to assign the specific positions of protons on the quinoline ring. researchgate.net HSQC correlates directly bonded carbon and proton atoms, confirming their assignments.
Table 1: Typical NMR Spectroscopic Data for Related Quinoline Structures
| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Notes |
|---|---|---|---|
| ¹H | Aromatic (Quinoline) | 7.5 - 9.5 | Specific shifts and J-couplings depend on substitution pattern. wiley-vch.deresearchgate.net |
| Amide (NH₂) | 10.5 - 12.0 | Broad singlet, exchangeable with D₂O. researchgate.net | |
| ¹³C | Carbonyl (C=O) | 160 - 170 | Unsubstituted amide. researchgate.net |
| Aromatic (Quinoline) | 115 - 150 | Complex pattern of signals. wiley-vch.de | |
| Trifluoromethyl (CF₃) | 120 - 125 | Quartet multiplicity due to ¹JCF coupling. beilstein-journals.orgrsc.org |
| ¹⁹F | Trifluoromethyl (CF₃) | ~ -62 | Singlet relative to an external standard. wiley-vch.de |
This interactive table summarizes typical NMR data based on analogous structures.
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
For this compound, the IR spectrum would prominently feature absorption bands corresponding to the amide and trifluoromethyl groups. Key expected vibrations include:
N-H stretching: Two bands in the region of 3200-3400 cm⁻¹ for the primary amide. nih.gov
C=O stretching: A strong absorption band around 1680-1710 cm⁻¹ is characteristic of the amide carbonyl group. nih.gov
C-F stretching: Strong, characteristic bands for the trifluoromethyl group are expected in the 1100-1300 cm⁻¹ region. ias.ac.in
Aromatic C=C and C=N stretching: Multiple bands in the 1400-1620 cm⁻¹ region are indicative of the quinoline ring system. nih.govmdpi.com
Raman spectroscopy provides complementary information. While C=O and C-F bonds are also Raman active, the aromatic ring vibrations often produce strong Raman signals. bitp.kiev.uaresearchgate.net Studies on quinoline itself show characteristic bands around 520, 1033, and 1370 cm⁻¹, which are sensitive to substitution and intermolecular interactions. bitp.kiev.uaresearchgate.net
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|---|
| Amide (NH₂) | N-H Stretch | 3200 - 3400 | IR |
| Amide (C=O) | C=O Stretch | 1680 - 1710 | IR (Strong), Raman (Moderate) |
| Trifluoromethyl (CF₃) | C-F Stretch | 1100 - 1300 | IR (Strong) |
This interactive table highlights key vibrational bands for functional group identification.
Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula. rsc.orgmdpi.com
For this compound (C₁₁H₆F₃N₂O), HRMS would be used to confirm the exact mass of the molecular ion [M+H]⁺. rsc.org
Electron Ionization (EI) or Electrospray Ionization (ESI) MS can also provide structural information through analysis of fragmentation patterns. nih.govmcmaster.ca For quinoline derivatives, a common fragmentation pathway involves the loss of hydrogen cyanide (HCN, 27 mass units) from the quinoline ring system. chempap.orgresearchgate.netrsc.org For a quinoline-3-carboxamide (B1254982), characteristic fragmentation would likely include the loss of the carboxamide moiety or related fragments.
Table 3: Predicted Mass Spectrometry Data for C₁₁H₆F₃N₂O
| Species | Formula | Calculated Mass (Da) | Method |
|---|---|---|---|
| [M]⁺ | C₁₁H₆F₃N₂O | 255.0432 | HRMS |
| [M+H]⁺ | C₁₁H₇F₃N₂O | 256.0510 | HRMS (ESI) |
This interactive table shows the expected exact masses for the parent molecule and a potential fragment.
Solid-State Structural Determination: X-ray Crystallography
Single-crystal X-ray crystallography provides the most definitive structural proof by mapping the precise three-dimensional arrangement of atoms in the solid state. This technique yields detailed information on bond lengths, bond angles, and torsional angles. beilstein-journals.orgiucr.org
For derivatives of quinoline-3-carboxamide, X-ray diffraction studies reveal that the quinoline ring system is essentially planar. researchgate.netlookchem.com The crystal packing is often dominated by intermolecular hydrogen bonds, typically involving the amide N-H protons and the carbonyl oxygen, leading to the formation of dimers or extended chain structures. researchgate.net The presence of the trifluoromethyl group can also influence crystal packing through dipole-dipole or other weak intermolecular interactions. iucr.org Analysis of related structures shows that the angle between the plane of the quinoline ring and the amide substituent is generally small, indicating a high degree of molecular planarity. researchgate.net
Table 4: Representative Crystallographic Parameters from Analogous Quinoline Derivatives
| Parameter | Description | Typical Value/System | Source |
|---|---|---|---|
| Crystal System | The geometry of the unit cell | Monoclinic | researchgate.net |
| Space Group | The symmetry elements of the crystal | P2₁/c | beilstein-journals.orgresearchgate.net |
| Key Interactions | Forces holding the crystal lattice together | N-H···O Hydrogen Bonds, π-π stacking | iucr.orgresearchgate.net |
This interactive table provides examples of crystallographic data from similar reported structures.
Elemental Compositional Analysis (C, H, N)
Elemental analysis is a fundamental technique used to determine the mass percentage of carbon (C), hydrogen (H), and nitrogen (N) in a pure sample. The experimental results are compared against the theoretically calculated percentages based on the compound's molecular formula. A close match between the found and calculated values (typically within ±0.4%) provides strong evidence for the proposed molecular formula and indicates the sample's purity. wiley-vch.denih.gov
For this compound, with the molecular formula C₁₁H₆F₃N₂O, the theoretical elemental composition can be calculated precisely.
Table 5: Theoretical Elemental Composition of C₁₁H₆F₃N₂O
| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
|---|---|---|---|---|
| Carbon (C) | 12.011 | 11 | 132.121 | 51.78% |
| Hydrogen (H) | 1.008 | 6 | 6.048 | 2.37% |
| Fluorine (F) | 18.998 | 3 | 56.994 | 22.34% |
| Nitrogen (N) | 14.007 | 2 | 28.014 | 10.98% |
| Oxygen (O) | 15.999 | 1 | 15.999 | 6.27% |
| Total | | | 255.176 | 100.00% |
This interactive table shows the calculated elemental percentages for the target compound.
Structure Activity Relationship Sar Investigations of 7 Trifluoromethyl Quinoline 3 Carboxamide Analogues
Influence of Substituent Position on Quinoline (B57606) Ring Bioactivity
The quinoline scaffold is a privileged structure in medicinal chemistry, and the bioactivity of its derivatives is highly sensitive to the positioning of various functional groups on the bicyclic ring system. nih.govnih.gov
Impact of the Trifluoromethyl Group at Position 7
The trifluoromethyl (-CF₃) group is a unique substituent frequently employed in drug design to modulate a molecule's physicochemical properties. mdpi.com When placed at the 7-position of the quinoline ring, the -CF₃ group exerts a significant influence on the compound's bioactivity.
Electronic Effects : As a potent electron-withdrawing group, the -CF₃ substituent at C-7 significantly alters the electron density distribution across the quinoline ring system. mdpi.comresearchgate.net This modification can influence the pKa of the quinoline nitrogen and affect non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological targets. beilstein-archives.org The reactivity of the quinoline ring is also affected; for instance, halogen substitution at the 7th position is known to increase the ring's propensity to engage in coupling reactions. nih.gov
Lipophilicity and Permeability : The -CF₃ group substantially increases the lipophilicity of the molecule. mdpi.comresearchgate.net This property can enhance the compound's ability to cross biological membranes, such as the cell membrane, which may lead to improved bioavailability and cellular uptake. mdpi.com
Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation by enzymes like cytochrome P450. researchgate.net Placing this group at the C-7 position can protect that part of the molecule from oxidative metabolism, potentially prolonging the compound's half-life in vivo.
Significance of the Carboxamide Group at Position 3
The carboxamide moiety at the 3-position is a cornerstone of the bioactivity of this class of compounds. The quinoline-3-carboxamide (B1254982) framework is found in numerous pharmacologically active agents, including those with immunomodulatory and anticancer properties. nih.govlookchem.com
Hydrogen Bonding : The amide N-H group acts as a crucial hydrogen bond donor, while the carbonyl oxygen serves as a hydrogen bond acceptor. These interactions are often essential for anchoring the molecule within the binding site of a target protein or enzyme. researchgate.net For example, in studies of ATM kinase inhibitors, the quinoline nitrogen is proposed to bind to the hinge region of the kinase, positioning the rest of the scaffold, including the C-3 carboxamide, for further interactions. researchgate.net
Structural Rigidity and Vectorial Orientation : The planar nature of the amide bond restricts the conformation of the side chain, and its placement at C-3 provides a specific vector for substituents attached to the amide nitrogen. This directs these substituents toward particular regions or pockets within a biological target, which is a critical factor for achieving high-affinity binding. nih.gov The importance of this specific linkage is highlighted by the development of numerous quinoline-3-carboxamide drugs like Tasquinimod and Laquinimod. nih.gov
Effects of Remote Substituents (e.g., Halogens, Hydroxyl, Methoxy)
Substituents at other positions on the quinoline ring, while remote from the primary pharmacophores, play a vital role in fine-tuning the biological activity. SAR studies show that these modifications can drastically alter potency and selectivity.
Steric and Lipophilic Effects : In the development of Cholesteryl Ester Transfer Protein (CETP) inhibitors, substitution at the 6 and 7-positions was a determining factor in activity. nih.gov Bulky and flexible groups such as 6-benzyloxy and 7-methoxy were found to enhance inhibitory activity compared to smaller groups like a phenyl ring at the 6-position. nih.gov This suggests these larger groups can form favorable interactions within a large, hydrophobic binding pocket of the target protein. nih.gov
Halogen Effects : In studies of P2X7 receptor antagonists, the introduction of highly electronegative substituents like fluorine and chlorine was shown to enhance binding affinity. nih.gov
| Position | Substituent | Observed Effect on Bioactivity | Compound Class/Target | Reference |
|---|---|---|---|---|
| C-6, C-7 | 6-Benzyloxy-7-methoxy | Increased potency compared to 6-phenyl analogues. | CETP Inhibitors | nih.gov |
| General | Electron-donating groups | Contributed to increased antibacterial activity. | Antibacterial Agents | researchgate.net |
| General | Fluoro, Chloro, Iodo | Enhanced binding affinity. | P2X7R Antagonists | nih.gov |
Functional Group Modifications and Their Pharmacological Implications
Altering the carboxamide moiety itself is a key strategy for optimizing the pharmacological profile of the lead compound.
Derivatization at the Carboxamide Nitrogen and Carbonyl
The carboxamide group is a versatile handle for chemical modification. The nitrogen atom, in particular, allows for the introduction of a wide array of substituents to probe the steric and electronic requirements of the target's binding site. nih.gov The synthesis of these derivatives typically involves activating the corresponding quinoline-3-carboxylic acid with coupling agents like EDC and HOBt, followed by reaction with a desired amine. lookchem.comnih.gov This approach has been used to generate extensive libraries of analogues for SAR studies. nih.govnih.gov The carbonyl group and the N-H proton are fundamental for establishing hydrogen bond networks, and their modification is generally less common but can be a strategy to alter binding modes or improve properties like solubility.
Exploration of Alkyl and Aryl Amine Substitutions
Substituting the hydrogen atoms of the primary carboxamide with alkyl or aryl groups is a common and highly effective strategy for modulating bioactivity.
Aryl Substitutions : Introducing an aryl group (like a phenyl ring) on the carboxamide nitrogen often leads to a significant increase in potency. nih.gov This is frequently attributed to the potential for additional hydrophobic or π-stacking interactions between the new aryl ring and the target protein. Further substitution on this aryl ring can fine-tune activity. For example, in a series of P2X7R antagonists, placing electron-withdrawing groups like -OCF₃ and -CF₃ on the N-phenyl ring resulted in highly potent compounds. nih.gov
Alkyl Substitutions : The introduction of alkyl chains of varying lengths can modulate the compound's lipophilicity and ability to access hydrophobic pockets. However, in some compound series, alkyl substitutions have been found to be less effective than aryl substitutions. In the case of CETP inhibitors, N-aryl analogues demonstrated higher potency than the corresponding N-alkyl analogues. nih.gov
| Parent Scaffold | Substituent on Carboxamide Nitrogen | Observed Effect on Bioactivity | Target/Activity | Reference |
|---|---|---|---|---|
| 2-Methyl-6-phenylquinoline-3-carboxamide | Decyl (Alkyl) | Active CETP inhibitor. | CETP Inhibition | nih.gov |
| 2-Methyl-6-phenylquinoline-3-carboxamide | 4-Fluorophenyl (Aryl) | Showed higher potency than alkyl analogues in the same series. | CETP Inhibition | nih.gov |
| Quinoline-3-carboxamide | Phenyl with -OCF₃ group | Highly potent antagonist. IC₅₀ value of 0.457 µM. | P2X7R Antagonism | nih.gov |
| Quinoline-3-carboxamide | Phenyl with -CF₃ group | Potent antagonist. IC₅₀ value of 0.682 µM. | P2X7R Antagonism | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Approaches in Quinoline-3-Carboxamide Research
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This approach is instrumental in drug discovery for predicting the activity of novel compounds and for providing insights into the structural features that govern their therapeutic effects. nih.govnih.gov
In the field of quinoline-3-carboxamide research, QSAR studies have been applied to guide the design of new derivatives with enhanced potency against various biological targets. These models are built using a "training set" of compounds with known activities to establish a correlation, which is then validated using a "test set" of compounds to assess its predictive power. nih.gov
One such study focused on developing QSAR models for quinolinone-based thiosemicarbazones as potential agents against Mycobacterium tuberculosis. nih.gov The developed model successfully predicted the biological activity values for a training set of 23 compounds and a prediction set of 9 compounds, showing an excellent correlation between experimental and predicted anti-tuberculosis activity. The model helped in identifying key molecular descriptors (attributes) that influence activity, thereby guiding the design of new, more potent compounds. nih.gov
Similarly, 2D and 3D-QSAR models have been developed for quinoline derivatives targeting the Plasmodium falciparum parasite, the causative agent of malaria. nih.gov These models help to visualize the favorable and unfavorable regions around the quinoline scaffold. For example, a 3D-QSAR (CoMFA/CoMSIA) map might show that a hydrophobic substituent at positions 2 and 3 of the quinoline core can increase inhibitory activity, while larger substituents may cause a decrease in activity due to steric hindrance. nih.gov Such models have demonstrated strong predictive capacity, correlating well with experimental data. nih.gov
The general process of a QSAR study involves:
Data Set Selection: A diverse set of quinoline-3-carboxamide analogues with a wide range of biological activities is compiled.
Descriptor Calculation: Various molecular descriptors (e.g., electronic, steric, hydrophobic, topological) are calculated for each compound in the dataset.
Model Generation: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation linking the descriptors to the biological activity.
Model Validation: The model's statistical significance and predictive ability are rigorously tested using internal and external validation techniques. nih.gov
These QSAR models serve as a powerful guide for rational drug design, allowing researchers to prioritize the synthesis of compounds with a higher probability of success, thereby saving time and resources in the development of new quinoline-3-carboxamide-based therapeutic agents. nih.gov
Computational Chemistry and Molecular Modeling in the Study of 7 Trifluoromethyl Quinoline 3 Carboxamide Systems
Molecular Docking for Ligand-Receptor Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is instrumental in understanding the binding modes of quinoline-3-carboxamide (B1254982) derivatives and rationalizing their biological activity.
Research has extensively used molecular docking to study quinoline-3-carboxamides (B1200007) as potential inhibitors of the phosphatidylinositol 3-kinase-related kinase (PIKK) family. mdpi.com Docking studies on derivatives of this scaffold have been performed against several DNA Damage and Response (DDR) kinases, including ATM, ATR, and DNA-PKcs, as well as their close homologs mTOR and PI3Kγ. mdpi.com These studies consistently show that the quinoline (B57606) nitrogen atom plays a critical role by forming hydrogen bonds with the hinge region of the kinase domain, acting as an ATP-competitive inhibitor. mdpi.com This foundational interaction is a key guide for designing new inhibitors.
Furthermore, docking has been employed to predict the selectivity of these compounds for specific kinases. mdpi.com By comparing the docking scores and binding poses across different but related kinase targets, researchers can identify subtle structural modifications that favor binding to one kinase over another. mdpi.com For instance, in studies of related quinoline-4-carboxamide derivatives targeting PDK1, docking simulations revealed a binding energy of -10.2 kcal/mol for the most promising compound. nih.gov Similarly, docking of a 7-(trifluoromethyl)quinoline (B1331143) derivative against the P2X7 receptor identified key interactions within an allosteric site, with a calculated binding energy of -6.56 kcal/mol. nih.gov The primary interactions observed in these models are hydrogen bonds and π-π stacking, which stabilize the ligand-protein complex. nih.govresearchgate.net
Table 1: Molecular Docking Data for Quinoline Carboxamide Derivatives This table is interactive. Click on the headers to sort the data.
| Compound Class | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|---|
| Quinoline-4-carboxamide | PDK1 | -10.2 | Not Specified | nih.gov |
| Quinoline-6-carboxamide | P2X7R | -6.56 | Lys630, Tyr628 | nih.gov |
| Pefloxacin Hydrazone | DNA Gyrase | -7.73 (Glide Score) | Not Specified | nih.gov |
| Quinoline-3-carboxamide | ATM Kinase | Not Specified | Hinge Region | mdpi.com |
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. For quinoline-carboxamide systems, DFT calculations provide valuable information about their reactivity, stability, and intermolecular interaction potential.
Studies on related quinoline-4-carboxamide derivatives have utilized DFT to determine the molecule's electrical properties. nih.gov One of the key outputs from DFT is the molecular electrostatic potential (MEP) map, which visualizes the charge distribution on the molecule's surface. nih.gov The MEP map helps identify electron-rich regions (electronegative potential), which are prone to electrophilic attack and hydrogen bond acceptance, and electron-poor regions (electropositive potential), which are susceptible to nucleophilic attack. This information is crucial for understanding how the molecule will interact with its biological target.
DFT calculations are also used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive. These electronic properties, derived from DFT, help to explain the structure-activity relationships (SAR) observed in biological assays and guide the synthesis of new analogs with improved characteristics. nih.gov
Conformational Analysis and Molecular Dynamics Simulations
While molecular docking provides a static snapshot of ligand-receptor binding, conformational analysis and molecular dynamics (MD) simulations offer a dynamic view of these systems. These methods account for the flexibility of both the ligand and the protein, providing a more realistic representation of the binding process and the stability of the resulting complex.
MD simulations have been performed on complexes of quinoline-3-carboxamide inhibitors with various DDR kinases, such as ATM and ATR, to validate the interactions predicted by docking. mdpi.com In a typical study, a 100-nanosecond simulation is run to observe the behavior of the ligand in the binding pocket over time. mdpi.com These simulations, often using force fields like CHARMM36 in a simulated aqueous environment, help to confirm that the key hydrogen bonds and other interactions are stable and maintained throughout the simulation. mdpi.com
Conformational analysis is also critical, as the biological activity of a molecule can depend on its ability to adopt a specific three-dimensional shape. For example, the quinoline-3-carboxamide analog Tasquinimod binds to its target, HDAC4, only when the protein is in a specific "open" conformation. nih.gov Understanding the conformational dynamics of both the ligand and the receptor is therefore essential for accurately predicting binding and designing effective molecules.
Prediction of Binding Affinities and Pharmacophore Modeling
A primary goal of computational modeling in drug design is the accurate prediction of binding affinity, which is the strength of the interaction between a ligand and its receptor. While direct calculation is complex, docking scores and calculated binding energies serve as valuable proxies to rank and prioritize compounds for synthesis and testing. nih.govyoutube.com By screening libraries of virtual compounds, researchers can identify candidates with the highest predicted affinities for a given target. nih.gov
Pharmacophore modeling is another powerful technique used to distill the essential structural features required for a molecule to bind to a specific target. A pharmacophore model defines the spatial arrangement of key chemical features, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers.
For a series of antioxidant quinoline-3-carbohydrazides, a pharmacophore model was developed that consisted of four key features: one aromatic ring and three hydrogen bond acceptors. nih.gov This model was then used as a 3D query to screen virtual databases, successfully identifying novel compounds with potential antioxidant activity. nih.gov Such models provide a blueprint for designing new molecules, like 7-(Trifluoromethyl)quinoline-3-carboxamide derivatives, ensuring they possess the necessary features to interact effectively with their intended biological target.
Preclinical Investigations of 7 Trifluoromethyl Quinoline 3 Carboxamide Analogues Excluding Clinical Development
In Vitro Biological Efficacy and Selectivity Assays in Cell Cultures
The in vitro assessment of quinoline-3-carboxamide (B1254982) analogues has been crucial in identifying their therapeutic potential and mechanism of action at a cellular level. Studies have utilized a variety of cancer cell lines to determine the cytotoxic and cytostatic effects of these compounds.
A prominent analogue in this class, Tasquinimod, has been extensively studied. It has demonstrated the ability to inhibit the growth of various human prostate cancer cell lines, including both androgen-sensitive and castration-resistant types. researchgate.net Research has shown that Tasquinimod can inhibit endothelial capillary tube formation and the outgrowth of endothelial cells from aortic rings in vitro, highlighting its anti-angiogenic properties. nih.gov
Further investigations into the molecular mechanism have revealed that Tasquinimod and its analogues can allosterically bind to Histone Deacetylase 4 (HDAC4). This binding disrupts the formation of the HDAC4/NCoR1/HDAC3 complex, which in turn interferes with Hypoxia-Inducible Factor-1α (HIF-1α) transcriptional activation and represses Myocyte Enhancer Factor-2 (MEF-2) target genes. nih.govnih.gov This disruption of key signaling pathways is crucial for the survival of cancer cells in the tumor microenvironment.
In the pursuit of more potent and selective compounds, a library of Tasquinimod analogues was screened. This led to the identification of ESATA-20, a third-generation quinoline-3-carboxamide. ESATA-20 exhibited a significantly lower affinity for the Aryl Hydrocarbon Receptor (AHR), which is associated with off-target effects, while demonstrating greater potency against prostate cancer patient-derived xenografts. nih.govnih.gov
Other research on different quinoline-3-carboxamide derivatives has explored their potential as inhibitors of other cellular targets. For instance, certain analogues have been synthesized and evaluated as inhibitors of the Ataxia Telangiectasia Mutated (ATM) kinase, a key player in the DNA damage response pathway. researchgate.net Another study designed and synthesized novel quinoline-3-carboxamide derivatives as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis. In this study, several compounds showed potent inhibitory activity against VEGFR-2 and displayed significant cytotoxic effects against the HepG2 human liver cancer cell line. nih.gov
The table below summarizes the in vitro activity of selected quinoline-3-carboxamide analogues against various cancer cell lines.
| Compound | Target | Cell Line | Effect |
| Tasquinimod | HDAC4, Angiogenesis | Endothelial Cells | Inhibition of capillary tube formation nih.gov |
| Tasquinimod | HDAC4, Angiogenesis | Prostate Cancer Cells | Growth inhibition researchgate.net |
| ESATA-20 | HDAC4 | Prostate Cancer Cells | Potent growth inhibition nih.govnih.gov |
| Quinoline-3-carboxamide derivatives | ATM Kinase | HCT116, MDA-MB-468, MDA-MB-231 | Cytotoxicity researchgate.net |
| Quinolone-3-carboxamide derivatives | VEGFR-2 | HepG2 | Cytotoxicity and VEGFR-2 inhibition nih.gov |
In Vivo Proof-of-Concept Studies in Disease Models (e.g., Xenograft Models for Tumor Growth Inhibition, Experimental Autoimmune Encephalomyelitis)
Following promising in vitro results, quinoline-3-carboxamide analogues have been evaluated in various in vivo models to establish proof-of-concept for their therapeutic efficacy. These studies have primarily utilized xenograft models for cancer and experimental autoimmune encephalomyelitis (EAE) for autoimmune diseases.
In the context of oncology, Tasquinimod has been shown to consistently inhibit tumor growth in a dose-dependent manner across a range of human prostate cancer xenografts. researchgate.net The anti-tumor effect is largely attributed to its anti-angiogenic activity, as evidenced by a significant decrease in tumor blood vessel density in treated animals. researchgate.net Furthermore, combination studies have demonstrated that Tasquinimod enhances the efficacy of standard prostate cancer therapies such as androgen ablation and taxane-based chemotherapy. researchgate.netnih.gov The third-generation analogue, ESATA-20, has shown even greater potency in inhibiting the growth of prostate cancer patient-derived xenografts. nih.govnih.gov
Beyond prostate cancer, the therapeutic potential of this class of compounds has been explored in models of autoimmune diseases. The first-generation quinoline-3-carboxamide, Linomide, demonstrated robust efficacy in preclinical models of metastatic castration-resistant prostate cancer. nih.gov It was also investigated in the EAE mouse model, which mimics human multiple sclerosis. Studies showed that Linomide could inhibit the development of EAE. nih.gov Another analogue, Paquinimod, has also been studied in lupus-prone mice, where it resulted in disease inhibition. amsterdamumc.nl
The table below presents a summary of the in vivo efficacy of selected quinoline-3-carboxamide analogues in different disease models.
| Compound | Disease Model | Key Findings |
| Tasquinimod | Human Prostate Cancer Xenografts | Dose-dependent tumor growth inhibition, reduced tumor blood vessel density. researchgate.net |
| Tasquinimod | Human Prostate Cancer Xenografts | Enhanced efficacy when combined with androgen ablation and docetaxel. researchgate.netnih.gov |
| ESATA-20 | Prostate Cancer Patient-Derived Xenografts | Greater potency in tumor growth inhibition compared to Tasquinimod. nih.govnih.gov |
| Linomide | Experimental Autoimmune Encephalomyelitis (EAE) | Inhibition of disease progression. nih.gov |
| Paquinimod | Lupus-prone MRL-lpr/lpr mice | Disease inhibition. amsterdamumc.nl |
Pharmacokinetic Profiling in Preclinical Models
The pharmacokinetic properties of quinoline-3-carboxamide analogues have been characterized in preclinical models to understand their absorption, distribution, metabolism, and excretion (ADME) profiles. These studies are essential for determining appropriate dosing regimens and predicting the clinical behavior of these compounds.
Pharmacokinetic analyses of Tasquinimod in preclinical models revealed that maximal therapeutic activity in tumor growth inhibition assays required daily oral dosing to maintain sufficient serum concentrations. nih.gov For instance, a daily oral dose of ≥5 mg/kg was needed to achieve serum Tasquinimod concentrations greater than 2 μM, which was found to be the optimal therapeutic level in these models. nih.gov The serum half-life of Tasquinimod was determined to be approximately 40 ± 16 hours in patients in a Phase I trial, which supports once-daily oral administration. nih.gov
In a dose-ranging study in patients with systemic lupus erythematosus, the pharmacokinetic properties of Paquinimod were found to be linear and suitable for once-daily oral treatment. amsterdamumc.nl The preclinical pharmacokinetic data, combined with dose-response data from mouse models, were successfully used to calculate a safe and effective clinical dose range for human studies. amsterdamumc.nl
The development of third-generation analogues like ESATA-20 has also involved careful pharmacokinetic evaluation to ensure improved therapeutic indices. nih.govnih.gov The goal of these studies is to identify compounds with optimal exposure levels to maximize on-target efficacy while minimizing potential off-target toxicities.
The following table provides a summary of key pharmacokinetic parameters for selected quinoline-3-carboxamide analogues from preclinical and early clinical studies.
| Compound | Preclinical Model/Study Phase | Key Pharmacokinetic Findings |
| Tasquinimod | Mouse models | Maximal therapeutic activity requires serum concentrations >2 μM, achieved with daily oral dosing of ≥5 mg/kg. nih.gov |
| Tasquinimod | Phase I Clinical Trial | Serum half-life of 40 ± 16 hours, supporting once-daily oral dosing. nih.gov |
| Paquinimod | Phase Ib Clinical Trial (SLE patients) | Linear pharmacokinetics suitable for once-daily oral treatment. amsterdamumc.nl |
Emerging Research Directions and Future Perspectives
Design and Synthesis of Next-Generation 7-(Trifluoromethyl)quinoline-3-carboxamide Analogues with Tailored Activities
The development of next-generation analogues of this compound is a key area of ongoing research, aimed at enhancing therapeutic efficacy and minimizing off-target effects. A primary strategy involves the synthesis of diverse libraries of analogues by modifying the core quinoline (B57606) structure at various positions. nih.gov
A common synthetic approach involves the coupling of a quinoline-3-carboxylic acid derivative with a variety of substituted anilines or other amines. nih.govneuroquantology.comgoogle.com For instance, the synthesis of analogues of Tasquinimod, a notable quinoline-3-carboxamide (B1254982), involves reacting an intermediate like ESATA-2 with different amines to generate a range of derivatives. nih.gov This modular synthesis allows for the systematic exploration of structure-activity relationships (SAR).
Research has shown that modifications at different positions on the quinoline ring and the carboxamide side chain can significantly impact biological activity. For example, researchers have explored modifications at the C-3, C-6, and C-7 positions of the quinoline scaffold to improve potency and pharmacokinetic profiles while reducing off-target effects like hERG channel activity. nih.gov The introduction of different substituents, such as halogens, alkyl, and alkoxy groups, on the phenyl ring of the carboxamide has been studied to understand the effect of their electronic properties on cytotoxicity. researchgate.net The goal is to create analogues with tailored activities, such as increased potency against specific cancer cell lines or improved selectivity for a particular molecular target. nih.govnih.gov One study successfully identified a third-generation quinoline-3-carboxamide, ESATA-20, which exhibited greater potency against prostate cancer xenografts and lower agonism of the aryl hydrocarbon receptor (AHR) compared to its parent compound. nih.gov
Elucidation of Undiscovered Mechanisms of Action and Off-Target Effects
A critical aspect of future research is to fully elucidate the mechanisms of action (MoA) of this compound derivatives and to identify potential off-target effects. While some mechanisms have been identified, the full spectrum of their biological interactions is not yet completely understood.
Compounds based on the quinoline-3-carboxamide scaffold have been shown to act through various pathways. For example, Tasquinimod functions as an allosteric inhibitor of HDAC4, which in turn disrupts HIF-1α transcriptional activation and represses MEF-2 target genes. nih.gov Other quinoline-3-carboxamide derivatives have been reported as potential inhibitors of ATM kinase, a key mediator in the DNA damage response pathway. researchgate.netnih.gov The versatility of the quinoline nucleus allows it to be a scaffold for inhibitors of other critical targets in cancer, including c-Met, VEGFR-2, and topoisomerases. nih.govnih.govnih.gov
Understanding off-target effects is equally important for developing safer therapeutics. A known off-target effect for some quinoline-3-carboxamide analogues, such as Laquinimod, is their activity as agonists for the Aryl Hydrocarbon Receptor (AHR), which can lead to immunosuppression and other side effects. nih.gov Another significant concern is the inhibition of the hERG K+ channel, which can pose a cardiovascular safety risk. nih.gov Future research will focus on designing analogues that retain the desired on-target activity while minimizing these undesirable off-target interactions. nih.govnih.gov Screening new compounds against a panel of common off-targets early in the development process is becoming a standard practice.
Application of Advanced Bioinformatic and Chemoinformatic Tools
The integration of advanced computational tools is revolutionizing the drug discovery process for quinoline derivatives. Bioinformatics and chemoinformatics play a crucial role in the rational design of new compounds, the prediction of their activity, and the understanding of their interactions with biological targets. nih.govmdpi.com
Molecular Docking and Dynamics: Molecular docking studies are widely used to predict the binding modes of quinoline-3-carboxamide derivatives within the active sites of their target proteins, such as VEGFR-2 or ATM kinase. nih.govmdpi.com These computational models help to visualize key interactions, like hydrogen bonds and hydrophobic interactions, that are crucial for binding affinity. nih.govnih.gov For example, docking studies have shown that the quinoline nitrogen can form a hydrogen bond with key residues in the hinge region of kinases. nih.gov Following docking, molecular dynamics (MD) simulations are often employed to assess the stability of the ligand-protein complex over time in a simulated aqueous environment, providing a more dynamic picture of the interaction. nih.govmdpi.comnih.gov
3D-QSAR: Three-dimensional quantitative structure-activity relationship (3D-QSAR) models, such as Comparative Molecular Field Analysis (CoMFA), are used to correlate the three-dimensional structural and electrostatic properties of a series of compounds with their biological activity. nih.gov By analyzing the contour maps generated from these models, researchers can identify which structural features are beneficial or detrimental to activity, guiding the design of more potent analogues. nih.gov
These in-silico approaches not only accelerate the design-synthesis-test cycle but also provide valuable insights that might be difficult to obtain through experimental methods alone. nih.gov
Development of Novel Assay Systems for Compound Screening and Validation
The discovery and validation of new this compound analogues rely on a robust pipeline of biological assays. Future efforts will likely focus on developing more sophisticated and higher-throughput screening systems to efficiently evaluate large compound libraries.
Currently, a range of in vitro assays are employed to characterize these compounds. Cytotoxicity assays using various human cancer cell lines (e.g., HCT116, MCF-7, A549) are fundamental for determining the anti-proliferative activity of new derivatives. nih.govnih.govrsc.org To confirm the mechanism of action, specific enzyme inhibition assays are crucial. For example, EGFR tyrosine kinase inhibition assays are used to assess the effect on specific signaling pathways. rsc.org For compounds designed as tubulin inhibitors, microtubule polymerization assays are performed. nih.gov
To validate target engagement within cells, Western Blot analysis is a common technique used to measure the downregulation of specific proteins, such as ATM or its phosphorylated substrates, following treatment with a compound. nih.gov As research progresses, there will be a growing need for novel assay systems that can provide more detailed information about a compound's effect on cellular pathways. This may include the development of high-content screening assays that can simultaneously measure multiple cellular parameters or the use of advanced proteomic and transcriptomic techniques to obtain a global view of the cellular response to a compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
